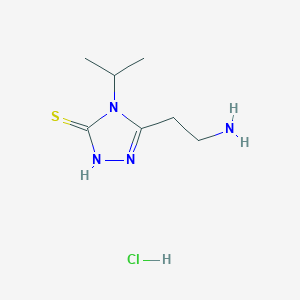

5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Descripción

IUPAC Nomenclature

The compound is formally designated as 5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride . This name adheres to IUPAC rules for heterocyclic compounds, specifying:

Molecular Formula and Identifiers

Key identifiers include:

| Property | Value |

|---|---|

| Molecular formula | C₇H₁₅ClN₄S |

| Molecular weight | 222.74 g/mol |

| CAS number | 1258652-25-3 |

| SMILES | CC(C)N1C(=NNC1=S)CCN.Cl |

| InChIKey | DAXZXAVUMMZNMS-UHFFFAOYSA-N |

The hydrochloride salt is stabilized by the protonation of the primary amine in the 2-aminoethyl group, forming an ionic interaction with the chloride counterion.

Molecular Geometry and Tautomeric Behavior

Triazole Ring Geometry

The 1,2,4-triazole core is planar, with alternating double bonds between nitrogen atoms (N1-C2-C3-N4-C5-N1). The propan-2-yl group at position 4 adopts a staggered conformation to minimize steric hindrance with the adjacent triazole ring.

Thione-Thiol Tautomerism

The thiol group at position 3 exists in equilibrium with its thione form (S=O). Quantum chemical studies on analogous 1,2,4-triazole-3-thiol derivatives indicate that the thione form dominates in the gas phase due to resonance stabilization. In solution, the tautomeric equilibrium is influenced by:

Substituent Effects on Geometry

- Propan-2-yl group : Bulky substituent at position 4 induces steric strain, forcing the triazole ring into a slightly distorted planar geometry.

- 2-Aminoethyl group : The aminoethyl chain at position 5 adopts a conformation that minimizes torsional strain, with the NH₂ group positioned for hydrogen bonding.

Crystallographic Data and X-Ray Diffraction Analysis

Structural Insights from Analogous Compounds

While no crystallographic data exists for this specific compound, structural parallels can be drawn from related 1,2,4-triazole derivatives:

Hypothetical Crystal Packing

In the hydrochloride salt, the chloride ion likely forms strong ionic interactions with the protonated aminoethyl group. Potential hydrogen-bonding networks include:

- N–H···Cl⁻ : Direct interaction between the NH₃⁺ group and Cl⁻.

- S=O···H–N : Thione oxygen acting as a hydrogen-bond acceptor from adjacent propan-2-yl-substituted triazole molecules.

Hydrogen Bonding Network in Hydrochloride Salt Formation

Key Hydrogen-Bonding Interactions

The hydrochloride salt’s stability arises from a combination of ionic and hydrogen-bonded interactions:

| Interaction Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| Ionic (N–H···Cl⁻) | NH₃⁺ (aminoethyl) | Cl⁻ | ~3.0–3.5 |

| Hydrogen bond (S=O···H–N) | NH (propan-2-yl) | S=O (thione) | ~2.8–3.2 |

Role of the Thione Group

The thione group (C=S) participates in non-classical hydrogen bonding (e.g., S···H interactions) with adjacent molecules, further stabilizing the crystal lattice.

Propiedades

IUPAC Name |

3-(2-aminoethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S.ClH/c1-5(2)11-6(3-4-8)9-10-7(11)12;/h5H,3-4,8H2,1-2H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXZXAVUMMZNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258652-25-3 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 5-(2-aminoethyl)-2,4-dihydro-4-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258652-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Actividad Biológica

5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride (CAS Number: 1258652-25-3) is a derivative of 1,2,4-triazole known for its diverse biological activities. This compound has attracted attention in pharmacological research due to its potential antimicrobial, anticancer, and antifungal properties. This article reviews the biological activity of this compound based on recent studies and findings.

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₄S·HCl |

| Molecular Weight | 222.74 g/mol |

| CAS Number | 1258652-25-3 |

| Purity | ≥95% |

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. A study focused on various S-substituted derivatives of triazole-thiols demonstrated that compounds similar to 5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol showed activity against several bacterial strains:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Candida albicans

The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 μg/mL, indicating promising antimicrobial potential .

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. In a recent investigation, various synthesized triazole derivatives were evaluated for their cytotoxic effects against multiple cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells with an emphasis on the melanoma cell line .

Key Findings:

- Compounds with hydrazone moieties showed enhanced cytotoxicity.

- Selectivity towards cancer cells was noted, suggesting potential as antimetastatic agents.

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is often influenced by their structural modifications. Variations in substituents on the sulfur atom and other functional groups can significantly affect their antimicrobial and anticancer efficacy. For instance, modifications leading to increased lipophilicity generally enhance membrane permeability and biological activity .

Case Studies

- Study on Antimicrobial Activity :

- Cytotoxicity Assessment :

Aplicaciones Científicas De Investigación

Structure and Composition

The compound's molecular formula is with a molecular weight of 222.74 g/mol. It features a triazole ring that is known for its biological activity and potential as a scaffold in drug development.

Pharmaceutical Applications

5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride has shown promise in medicinal chemistry. Its triazole moiety is associated with antifungal activity, making it a candidate for developing new antifungal agents.

Case Study: Antifungal Activity

Research indicates that derivatives of triazoles can inhibit the growth of various fungal pathogens. In vitro studies demonstrated that this compound exhibits significant inhibitory effects against strains of Candida and Aspergillus species, suggesting its potential as an antifungal therapy .

Agricultural Applications

This compound has been explored for its role as a plant growth regulator. The ability to modulate plant growth responses can enhance agricultural productivity.

Case Study: Plant Growth Regulation

Field trials have shown that applications of triazole derivatives can improve crop yield and resistance to environmental stressors. For instance, studies involving wheat crops revealed that the application of this compound resulted in increased biomass and improved drought tolerance .

Material Science

In material science, the incorporation of triazole compounds into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Enhancement

Research has demonstrated that adding this compound to epoxy resins improves their thermal resistance and mechanical properties. This enhancement is attributed to the cross-linking ability of the triazole group within the polymer network .

Comparación Con Compuestos Similares

Substituent Analysis and Structural Analogues

The triazole-thiol scaffold is highly modular, with substitutions at positions 4 and 5 dictating physicochemical and biological properties. Key analogues include:

Key Observations :

- Hydrophobic vs. Polar Groups: Bulky aryl groups (e.g., 4-chlorophenyl in Yucasin) enhance membrane permeability but reduce solubility, whereas hydrophilic groups like aminoethyl (target compound) improve water solubility .

- Bioactivity : Antiviral activity in Compound 16 correlates with electron-withdrawing substituents (iodo, hydrazinyl), while auxin inhibition in Yucasin relies on aromatic chlorination .

Physicochemical and Structural Properties

- Crystallography : Isostructural compounds (e.g., ) adopt planar conformations with halogenated aryl groups perpendicular to the triazole plane, suggesting tunable packing for solid-state applications .

- Solubility : Hydrochloride salts (target compound) exhibit superior aqueous solubility vs. neutral thiols (e.g., Yucasin) .

- Thermal Stability : Triazole-thiols with alkyl groups (e.g., isopropyl) show higher melting points (>200°C) compared to aryl-substituted analogues .

Métodos De Preparación

General Synthetic Strategy for 1,2,4-Triazole-3-thiols

The synthesis of 1,2,4-triazole-3-thiols generally proceeds via cyclization reactions involving hydrazine derivatives and thiocarbonyl sources such as carbon disulfide or thiourea. The thiol group at position 3 is introduced through incorporation of sulfur during ring closure.

Cyclocondensation of Hydrazides with Carbon Disulfide : A common route involves reacting acyl hydrazides with carbon disulfide in the presence of a base (e.g., potassium hydroxide) in ethanol, forming potassium thiocarbamates. Subsequent cyclization with hydrazine hydrate yields 4-amino-1,2,4-triazole-3-thiol derivatives.

One-Pot Multicomponent Reactions : Some methods utilize one-pot reactions combining aldehydes, hydrazines, and sulfur sources to directly form substituted triazole-3-thiones, facilitating rapid access to diverse derivatives.

Introduction of the 5-(2-Aminoethyl) Side Chain

The aminoethyl substituent at position 5 is typically introduced by nucleophilic substitution or by using appropriately substituted hydrazine or hydrazide precursors.

Starting from 4-Amino-5-(2-aminoethyl)-4H-1,2,4-triazole-3-thiol : This intermediate can be synthesized by cyclization of hydrazides bearing the 2-aminoethyl group or by post-cyclization functionalization via alkylation of the triazole ring.

Functional Group Transformations : Protection and deprotection strategies may be employed to handle the amino group during synthesis, followed by acidification to form the hydrochloride salt.

Incorporation of the 4-(Propan-2-yl) Substituent

The isopropyl group at position 4 can be introduced via:

Alkylation of the Triazole Ring : Direct alkylation of the 4-position using isopropyl halides under basic conditions.

Use of Isopropyl-Substituted Precursors : Employing isopropyl-substituted hydrazides or aldehydes in the initial cyclization step to ensure the isopropyl group is incorporated during ring formation.

Formation of the Hydrochloride Salt

The free base form of 5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is converted into its hydrochloride salt by:

- Treatment with Hydrochloric Acid : The free amine is reacted with HCl in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt, enhancing stability and solubility.

Representative Synthetic Procedure (Literature-Based Example)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1. | Acyl hydrazide with carbon disulfide, KOH, ethanol, reflux | Formation of potassium thiocarbamate intermediate | ~80% | Base-mediated thiocarbonylation |

| 2. | Intermediate with hydrazine hydrate, reflux | Cyclization to 4-amino-1,2,4-triazole-3-thiol | 75-85% | Ring closure step |

| 3. | Alkylation with isopropyl halide, base | Introduction of 4-(propan-2-yl) substituent | 60-70% | Nucleophilic substitution |

| 4. | Alkylation or substitution with 2-bromoethylamine | Introduction of 5-(2-aminoethyl) group | 65-75% | Side chain installation |

| 5. | Acidification with HCl in ethanol | Formation of hydrochloride salt | Quantitative | Salt formation for stability |

Analytical and Research Findings

Spectroscopic Characterization : IR spectra typically show characteristic bands for NH (around 3300-3400 cm⁻¹), SH (around 2550-2600 cm⁻¹), and C=N (1600-1650 cm⁻¹) groups, confirming the triazole-3-thiol structure.

Thermal Properties : Melting points range typically between 120-130 °C for hydrochloride salts, indicating purity and stability.

Quantum Chemical Studies : Computational analyses reveal keto-enol tautomerism and hydrogen bonding in similar triazole-thiol derivatives, which can influence reactivity and stability during synthesis.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation of hydrazides with CS₂ | Acyl hydrazides | CS₂, KOH, hydrazine hydrate | Reflux in ethanol | High yield, well-established | Requires handling of toxic CS₂ |

| One-pot multicomponent synthesis | Aldehydes, hydrazines, sulfur sources | Various bases and solvents | Heating or reflux | Rapid synthesis, diversity | May require purification steps |

| Alkylation of triazole ring | 4-amino-1,2,4-triazole-3-thiol | Isopropyl halides, bases | Room temp to reflux | Direct introduction of isopropyl group | Possible side reactions |

| Side chain installation | Substituted hydrazides or alkyl halides | 2-bromoethylamine or equivalents | Controlled temperature | Specific functionalization | May need protection strategies |

| Salt formation | Free base triazole | HCl | Room temperature | Improves solubility and stability | None significant |

Q & A

Basic: What are the recommended synthetic methodologies for 5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride?

Answer:

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

- Cyclization : Reacting thiosemicarbazides with appropriate alkylating agents under reflux conditions. Ethanol or water-ethanol mixtures are common solvents, with catalytic acetic acid to promote reactivity .

- Salt Formation : Conversion to the hydrochloride salt is achieved by treating the free base with HCl in a controlled pH environment, followed by recrystallization from ethanol or methanol for purification .

- Optimization : Reaction parameters such as temperature (reflux at 80–100°C), molar ratios, and solvent polarity significantly influence yield and purity. Thin-layer chromatography (TLC) is recommended for monitoring reaction progress .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

A combination of analytical techniques is essential:

- Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry .

- Spectroscopy :

- ¹H-NMR : Identify protons on the triazole ring (δ 7.8–8.2 ppm), aminoethyl side chain (δ 2.5–3.5 ppm), and isopropyl group (δ 1.2–1.5 ppm) .

- IR : Detect characteristic bands for N-H (3200–3400 cm⁻¹), C=S (1250–1350 cm⁻¹), and hydrochloride salt formation (broad O-H stretch at 2500–3000 cm⁻¹) .

- Chromatography : High-performance liquid chromatography (HPLC) or TLC with UV detection ensures purity (>95%) .

Advanced: What computational strategies are effective in predicting the biological activity of this triazole derivative?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on the triazole-thiol moiety and aminoethyl side chain, which often bind to active sites via hydrogen bonding and hydrophobic interactions .

- ADME Analysis : Predict pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) using tools like SwissADME. The compound’s logP (~1.5–2.5) and polar surface area (~80–100 Ų) influence solubility and membrane permeability .

- QSAR Modeling : Corrogate substituent effects (e.g., isopropyl vs. aryl groups) on activity using datasets of similar triazole derivatives .

Advanced: How can researchers resolve discrepancies in reported physical-chemical properties (e.g., solubility, melting point) across studies?

Answer:

- Systematic Characterization : Use standardized protocols for key properties:

- Melting Point : Differential scanning calorimetry (DSC) under nitrogen to avoid decomposition .

- Solubility : Test in buffered solutions (pH 1–12) and solvents (DMSO, ethanol) using UV-Vis spectrophotometry .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives) to identify outliers due to substituent effects .

Advanced: What methodological challenges arise in optimizing regioselectivity during triazole functionalization?

Answer:

- Reaction Conditions :

- Temperature : Lower temperatures (0–25°C) favor regioselective alkylation at the sulfur atom over nitrogen .

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

- Analytical Tools :

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .

Advanced: How to design in vitro experiments to assess pharmacological potential?

Answer:

- Target Selection : Prioritize enzymes (e.g., carbonic anhydrase, cholinesterase) or receptors (e.g., GABA-A) based on docking results .

- Assay Design :

- Enzyme Inhibition : Measure IC₅₀ values using fluorometric or colorimetric substrates (e.g., p-nitrophenyl acetate for esterases) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay, with EC₅₀ calculation .

- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle-only groups .

Advanced: What are best practices for synthesizing and characterizing metal complexes with this compound?

Answer:

- Synthesis : React the triazole-thiol with metal salts (e.g., CuSO₄, ZnCl₂) in ethanol/water (1:1) at 60°C. Adjust pH to 6–7 to deprotonate the thiol for coordination .

- Characterization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.